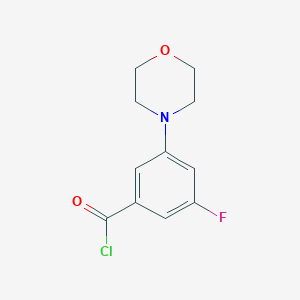
3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid
概要
説明
3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid can be achieved through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Gewald Reaction: This method involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Thiophene Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
化学反応の分析
Types of Reactions
3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to biological targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC名 |
3-ethyl-5-methyl-4-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H18O2S/c1-5-9-10(6-7(2)3)8(4)15-11(9)12(13)14/h7H,5-6H2,1-4H3,(H,13,14) |
InChIキー |
UAQHWASWAPBLQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC(=C1CC(C)C)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[({2-[(tert-butoxycarbonyl)amino]-5-thien-2-ylphenyl}amino)carbonyl]benzoate](/img/structure/B8295953.png)

![(4-Isopropoxy-phenyl)-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)-amine](/img/structure/B8295961.png)
![(1S,3R,4S)-4-Azido-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8295963.png)






